3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by alkyl halides for alkylation.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or piperidine derivatives.
Substitution: Various substituted pyridine or piperidine derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride
- 4-(Piperidin-4-yl)phenyl derivatives
- Piperidine-containing pyridine derivatives
Uniqueness
3-Methyl-4-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperidine moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H18Cl2N2 |
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Molecular Weight |
249.18 g/mol |
IUPAC Name |
3-methyl-4-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10;;/h4,7-8,10,12H,2-3,5-6H2,1H3;2*1H |
InChI Key |
DRHZAMLQQZAENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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